

Research-Grade Docosanedioic Acid: Sourcing and Application in Drug Development

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Compound of Interest						
Compound Name:	Docosanedioic acid					
Cat. No.:	B549199	Get Quote				

For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount to the success of experimental endeavors. **Docosanedioic acid**, a C22 long-chain dicarboxylic acid, has emerged as a critical component in the synthesis of advanced therapeutic modalities, particularly as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document provides a comprehensive guide to sourcing research-grade **docosanedioic acid** and details its application with experimental protocols and conceptual diagrams.

Purchasing Research-Grade Docosanedioic Acid

Several reputable suppliers offer **docosanedioic acid** suitable for research and development purposes. When selecting a supplier, it is crucial to consider purity, available quantities, and the provided documentation, such as a Certificate of Analysis (CoA).



Supplier	Product Name	Purity	CAS Number	Molecular Weight (g/mol)	Notes
Sigma- Aldrich	Docosanedioi c acid	85%[1][2][3]	505-56-6[1] [2][3]	370.57[1][2] [3]	A leading supplier for life science research with readily available safety and technical data.
BOC Sciences	Docosanedioi c acid	>95%[4]	505-56-6[4]	370.57[4]	Offers GMP-compliant and ISO-certified products, catering to projects from early discovery to process development.
MedKoo Biosciences	Docosanedioi c acid	>98%[5]	505-56-6[5]	370.57[5]	Provides detailed information on storage conditions and shipping. For research use only.[5]
Chem-Impex International	Docosanedioi c acid	≥ 95% (GC) [6]	505-56-6[6]	370.57[6]	Specifies storage at 2-8 °C.[6]



CymitQuimic	Docosanedioi	>95.0%(GC)			Intended for
		,	505-56-6[<mark>7</mark>]	370.57[<mark>7</mark>]	laboratory
a	c Acid	(T)[7]			use only.[7]

Application in Drug Development: A Non-Cleavable Linker

Docosanedioic acid's primary application in contemporary drug development is as a long-chain, non-cleavable linker.[1][4][5][8] Its extended and flexible alkyl chain provides spatial separation between the targeting moiety (e.g., an antibody or a small molecule ligand) and the payload (e.g., a cytotoxic agent or an E3 ligase ligand), which can be crucial for maintaining the biological activity of both components.

Antibody-Drug Conjugates (ADCs)

In ADCs, **docosanedioic acid** can be used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The non-cleavable nature of the linker ensures that the payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity.[9] Upon internalization of the ADC into the target cancer cell, the entire antibody-linker-drug conjugate is degraded in the lysosome, releasing the payload attached to an amino acid residue from the antibody.[9]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. **Docosanedioic acid** can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the incorporation of **docosanedioic acid** as a linker in the synthesis of ADCs and PROTACs. Specific reaction conditions may need to be optimized based on the specific antibody, payload, and ligands being used.



Protocol 1: Activation of Docosanedioic Acid for Conjugation

Objective: To activate one of the carboxylic acid groups of **docosanedioic acid** for subsequent reaction with an amine-containing molecule (e.g., a payload or a ligand).

Materials:

- Docosanedioic acid
- N-Hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)
- Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Dissolve docosanedioic acid in anhydrous DMF or a mixture of DMF/DCM.
- Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.
- Stir the reaction mixture under an inert atmosphere at room temperature for 4-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, the resulting solution contains the mono-NHS ester of docosanedioic acid, which can be used in the next step. It is often used without purification to avoid hydrolysis.



Protocol 2: General Antibody-Drug Conjugation via Lysine Residues

Objective: To conjugate a payload, activated with **docosanedioic acid**, to the lysine residues of a monoclonal antibody.

Materials:

- Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Mono-NHS ester of **docosanedioic acid** linked to the payload (from Protocol 1)
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) column for purification

Procedure:

- Prepare the antibody solution at a concentration of 5-10 mg/mL.
- Dissolve the payload-linker construct in a minimal amount of DMSO.
- Slowly add a molar excess (e.g., 5-10 equivalents) of the payload-linker solution to the antibody solution with gentle stirring. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
- Incubate the reaction mixture at room temperature or 4°C for 2-4 hours.
- Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated payload-linker and other small molecules.
- Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and binding affinity.

Protocol 3: Synthesis of a PROTAC with a Docosanedioic Acid Linker

Objective: To synthesize a PROTAC by sequentially coupling the target-binding ligand and the E3 ligase-binding ligand to **docosanedioic acid**.



Materials:

- Docosanedioic acid
- Target-binding ligand with a free amine or alcohol group
- E3 ligase-binding ligand with a free amine or alcohol group
- Coupling reagents (e.g., HATU, HOBt, EDC, DCC)
- Bases (e.g., DIPEA, triethylamine)
- Appropriate anhydrous solvents (e.g., DMF, DCM)
- Purification system (e.g., HPLC)

Procedure:

- Step 1: Mono-amidation of Docosanedioic Acid. React docosanedioic acid with a large excess of a suitable protecting group for one of the carboxylic acids, or directly react with one equivalent of the first ligand (e.g., the target-binding ligand) using standard peptide coupling conditions (e.g., EDC/HOBt or HATU/DIPEA in DMF). Purify the mono-substituted product.
- Step 2: Coupling of the Second Ligand. Activate the remaining free carboxylic acid of the mono-substituted **docosanedioic acid** using a coupling reagent (e.g., HATU).
- Add the second ligand (e.g., the E3 ligase-binding ligand) and a base (e.g., DIPEA) to the reaction mixture.
- Stir the reaction at room temperature until completion, monitoring by LC-MS.
- Purify the final PROTAC molecule by preparative HPLC.
- Confirm the structure and purity of the PROTAC by NMR and high-resolution mass spectrometry.

Visualizing the Concepts



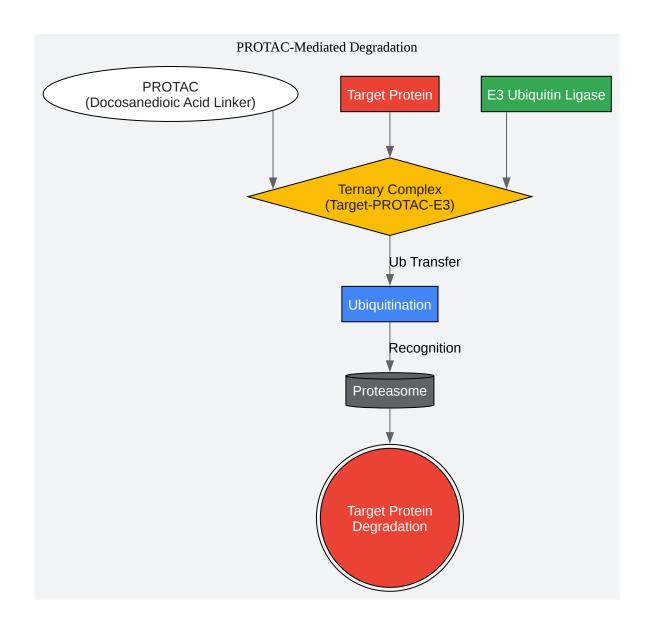
The following diagrams illustrate the conceptual workflows and signaling pathways related to the application of **docosanedioic acid** in drug development.



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Caption: Workflow for the synthesis and mechanism of action of an Antibody-Drug Conjugate (ADC) using a **docosanedioic acid** linker.





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